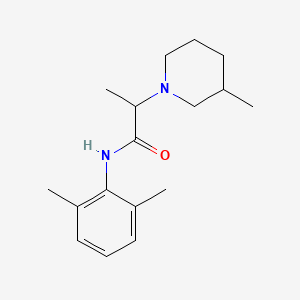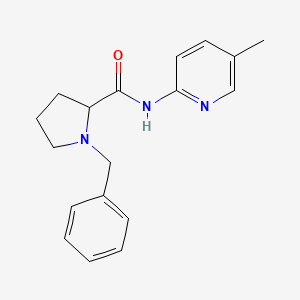
N-(2,6-dimethylphenyl)-2-(3-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-(3-methylpiperidin-1-yl)propanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM is widely used in scientific research as a pharmacological agent due to its unique biochemical and physiological properties.
Mechanism of Action
DBM's mechanism of action is not fully understood, but it is believed to act through multiple pathways. DBM has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DBM also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DBM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
DBM has been shown to have a variety of biochemical and physiological effects. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DBM has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, DBM has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DBM has also been shown to have low toxicity and is well tolerated in animal models. However, DBM has some limitations for lab experiments. DBM is not water-soluble, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of DBM is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of DBM. One potential direction is the development of DBM as a therapeutic agent for cancer and other diseases. Another potential direction is the study of DBM's role in modulating the immune system and its potential use as an adjuvant in vaccine development. Additionally, further research is needed to elucidate the exact mechanism of action of DBM and its potential interactions with other compounds.
Synthesis Methods
DBM can be synthesized through a condensation reaction between 2,6-dimethylbenzoyl chloride and 3-methylpiperidin-1-ylpropan-1-one. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained through a series of purification steps.
Scientific Research Applications
DBM has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects. DBM has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. DBM has also been studied for its ability to modulate the immune system and its potential use as an adjuvant in vaccine development.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12-7-6-10-19(11-12)15(4)17(20)18-16-13(2)8-5-9-14(16)3/h5,8-9,12,15H,6-7,10-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMJKSUUMHDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)

![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)
![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)
